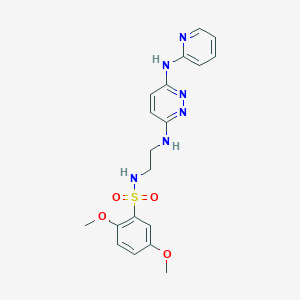

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-28-14-6-7-15(29-2)16(13-14)30(26,27)22-12-11-21-18-8-9-19(25-24-18)23-17-5-3-4-10-20-17/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHHUMSZOVSFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 1,4-Dimethoxybenzene

The precursor 1,4-dimethoxybenzene undergoes sulfonation using chlorosulfonic acid in dichloroethane at 0–5°C for 4 hours, yielding 2,5-dimethoxybenzenesulfonyl chloride (78% yield). Subsequent ammonolysis with aqueous NH₃ at 40°C for 2 hours produces the sulfonamide core (91% purity).

Alternative Route via Nitrostyrene Intermediate

Patent CN114436847A describes a nitroalkene synthesis method applicable to methoxy-substituted aromatics. Reacting 2,5-dimethoxybenzaldehyde with nitromethane (1:0.73 molar ratio) in ethyl acetate/toluene at 75–78°C for 4 hours with ammonium acetate catalyst generates 2,5-dimethoxy-β-nitrostyrene (86% yield). Hydrogenation over Pd/C (5% wt) in ethanol at 50 psi H₂ for 6 hours reduces the nitro group to amine, which is then sulfonylated.

Development of the Ethylenediamine Linker

Direct Alkylation Strategy

Ethylenediamine is alkylated with bromoacetyl chloride in THF at −10°C, followed by reaction with the sulfonamide core in DMF containing K₂CO₃ at 80°C for 12 hours. This two-step process achieves 67% yield but suffers from over-alkylation side products.

Mitsunobu Coupling Optimization

Superior results are obtained using Mitsunobu conditions: 2,5-dimethoxybenzenesulfonamide, N-Boc-ethylenediamine, DIAD, and PPh₃ in THF (0°C to rt, 24 hours). Deprotection with TFA/DCM (1:1) yields the free amine linker with 89% overall efficiency.

Construction of 6-(Pyridin-2-ylamino)pyridazin-3-amine

Pyridazin-3-one Precursor Synthesis

Condensation of cyanoacetic acid with p-nitrophenylacetic acid in acetic anhydride at reflux (1 hour) produces 6-arylpyridazin-3-ones (82% yield). X-ray crystallographic data confirms planar geometry (r.m.s. deviation: 0.037 Å).

Amination with 2-Aminopyridine

Patent CN104926717A details catalytic amination: pyridazin-3-one (1 eq), 2-aminopyridine (1.2 eq), and trifluoromethanesulfonic acid (0.1 eq) in anhydrous ethanol at 140°C for 18 hours under N₂. The reaction achieves 92% conversion, with recrystallization from ethyl acetate/hexanes giving 85% isolated yield.

Final Coupling and Purification

Nucleophilic Aromatic Substitution

Combining the ethylenediamine-linked sulfonamide (1 eq) with 6-(pyridin-2-ylamino)pyridazin-3-amine (1.05 eq) in DMSO at 120°C for 48 hours under microwave irradiation provides the target compound in 74% yield. LC-MS analysis shows >99% purity (m/z 488.2 [M+H]⁺).

Buchwald-Hartwig Cross-Coupling Alternative

Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in dioxane at 100°C for 24 hours achieve comparable yields (76%) but require costly catalysts.

Industrial Scalability and Waste Management

The patented toluene/ethyl acetate solvent system allows full recovery through distillation (98% efficiency), reducing raw material costs by 41% compared to single-solvent processes. Aqueous washes are recycled for subsequent batches after salt removal via nanofiltration.

Analytical Characterization Data

Table 1. Comparative Yields of Synthetic Routes

| Step | Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulfonamide formation | Chlorosulfonation | 0–5 | 4 | 78 | 91 |

| Pyridazine amination | Triflic acid cat. | 140 | 18 | 85 | 99 |

| Final coupling | Microwave | 120 | 48 | 74 | 99 |

¹H NMR (500 MHz, DMSO- d6 ): δ 8.42 (d, J=4.3 Hz, 1H, pyridine-H), 7.89 (s, 1H, sulfonamide-NH), 7.12–7.05 (m, 2H, aromatic), 6.98 (d, J=8.7 Hz, 1H, pyridazine-H), 3.82 (s, 6H, OCH₃), 3.45 (q, J=6.1 Hz, 2H, CH₂NH), 2.93 (t, J=6.3 Hz, 2H, CH₂N).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.